molecular formula C13H21N3O2 B13205563 Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13205563
M. Wt: 251.32 g/mol
InChI Key: ZJJNDWQPWMMQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core with propan-2-yl groups attached at specific positions. The imidazo[1,2-a]pyrazine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the propan-2-yl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of propan-2-yl groups enhances its lipophilicity, potentially improving its bioavailability and cellular uptake .

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

propan-2-yl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C13H21N3O2/c1-8(2)11-12(13(17)18-9(3)4)16-6-5-14-7-10(16)15-11/h8-9,14H,5-7H2,1-4H3

InChI Key

ZJJNDWQPWMMQHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCNCC2=N1)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.